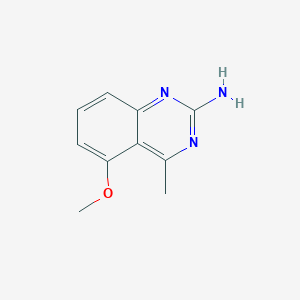
5-Methoxy-4-methylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-4-methylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with formamide, followed by reduction and cyclization to yield the desired quinazoline derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to reduce environmental impact and improve overall sustainability .
化学反応の分析
Types of Reactions
5-Methoxy-4-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines.
科学的研究の応用
作用機序
The mechanism of action of 5-Methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt cellular processes. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can bind to specific enzymes and receptors, leading to its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Methoxy-4-methylquinazolin-2-amine include other quinazoline derivatives such as:
- 2-Aminoquinazoline
- 4-Methylquinazoline
- 5-Methoxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups (methoxy and methyl) and its specific biological activities. This compound has shown a broader spectrum of antimicrobial and anticancer activities compared to some of its analogs . Additionally, its synthetic accessibility and potential for further functionalization make it a valuable compound for research and industrial applications .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
5-methoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O/c1-6-9-7(13-10(11)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H2,11,12,13) |
InChIキー |
GWZXTNIIZDTQEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)N)C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















